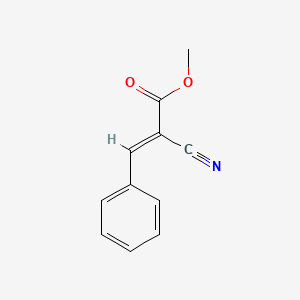

Methyl alpha-cyanocinnamate

Description

Historical Context and Development

The development of methyl alpha-cyanocinnamate synthesis traces back to fundamental advances in organic condensation reactions, particularly the Knoevenagel condensation methodology. The primary synthetic route involves the reaction of benzaldehyde with malononitrile, facilitated by base catalysts, representing a classical approach that has been refined over decades of research. Historical development of this compound synthesis has been closely linked to advances in catalytic systems and reaction optimization techniques.

Industrial production methods have evolved significantly, with contemporary approaches utilizing continuous flow reactors to enhance efficiency and control over reaction parameters such as temperature and reagent concentration. These technological improvements have enabled higher yields and purities compared to traditional batch processes, marking a substantial advancement in the field. The implementation of flow-through structured micro- and mesoreactors has further demonstrated the benefits of modern synthetic approaches in tandem reaction processes.

Research investigations have revealed that the compound can be effectively synthesized through bifunctional acid-base hierarchically structured monolithic systems, which facilitate both deacetalization and Knoevenagel condensation reactions in a single continuous process. These developments represent significant progress in sustainable and efficient synthetic methodologies for producing this compound and related compounds.

Nomenclature and Classification

This compound exists under multiple systematic nomenclature systems, reflecting its complex structural characteristics and diverse chemical applications. The compound is officially designated as methyl (E)-2-cyano-3-phenylprop-2-enoate according to IUPAC nomenclature standards. Alternative systematic names include 2-cyano-3-phenyl-2-propenoic acid methyl ester and alpha-cyanocinnamic acid methyl ester, which emphasize different structural aspects of the molecule.

The Chemical Abstracts Service has assigned multiple registry numbers to this compound, with 3695-84-9 being the primary identifier, though some sources also reference 14533-86-9. This multiplicity in registration numbers reflects historical variations in compound identification and purification processes. Additional identification codes include the Molecular Drug Data identifier MFCD00025864 and various database-specific identifiers such as ChemSpider ID 587109.

| Nomenclature System | Designation | Reference Code |

|---|---|---|

| IUPAC Name | methyl (E)-2-cyano-3-phenylprop-2-enoate | - |

| CAS Registry | This compound | 3695-84-9 |

| Alternative CAS | This compound | 14533-86-9 |

| Systematic Name | 2-cyano-3-phenyl-2-propenoic acid methyl ester | - |

| Trade Designation | alpha-cyanocinnamic acid methyl ester | - |

Commercial suppliers utilize various trade names and product designations, including methyl benzalcyanoacetate and methyl 2-cyano-3-phenylpropenoate, which facilitate identification across different industrial and research applications. The compound classification falls under the broader category of cinnamic acid derivatives, specifically within the subgroup of cyanocinnamate esters, which possess distinctive electronic and steric properties.

Significance in Organic Chemistry

This compound holds substantial importance in organic chemistry as a versatile synthetic intermediate and building block for complex molecular architectures. The compound participates in various chemical reactions, including nucleophilic addition reactions, cycloaddition processes, and polymerization reactions, highlighting its utility in diverse synthetic applications. Research has demonstrated its effectiveness as a catalyst in Knoevenagel condensation reactions, where it facilitates carbon-carbon bond formation through nucleophilic attack mechanisms.

Structure

3D Structure

Properties

IUPAC Name |

methyl (E)-2-cyano-3-phenylprop-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO2/c1-14-11(13)10(8-12)7-9-5-3-2-4-6-9/h2-7H,1H3/b10-7+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XLNFLJOWTRDNCX-JXMROGBWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(=CC1=CC=CC=C1)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)/C(=C/C1=CC=CC=C1)/C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

187.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3695-84-9 | |

| Record name | Cinnamic acid, alpha-cyano-, methyl ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003695849 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL ALPHA-CYANOCINNAMATE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

Methyl alpha-cyanocinnamate can be synthesized through several methods. One common synthetic route involves the Knoevenagel condensation reaction between benzaldehyde and malononitrile in the presence of a base, followed by esterification with methanol . The reaction conditions typically include:

Base: Piperidine or pyridine

Solvent: Ethanol or methanol

Temperature: Room temperature to reflux

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale Knoevenagel condensation reactions, followed by purification through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

Methyl alpha-cyanocinnamate undergoes various chemical reactions, including:

Oxidation: Can be oxidized to form corresponding carboxylic acids.

Reduction: Reduction of the cyano group to an amine.

Substitution: Nucleophilic substitution reactions at the cyano group.

Common Reagents and Conditions

Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.

Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Substitution: Sodium methoxide (NaOMe) in methanol.

Major Products Formed

Oxidation: Methyl alpha-cyanobenzoate.

Reduction: Methyl alpha-aminocinnamate.

Substitution: Methyl alpha-methoxycinnamate.

Scientific Research Applications

Key Properties

- Molecular Formula : C11H9N

- Molecular Weight : 173.19 g/mol

- Appearance : Yellowish liquid

- Solubility : Soluble in organic solvents like ethanol and ether

Scientific Research Applications

Methyl alpha-cyanocinnamate has been utilized in various scientific research applications, including:

-

Organic Synthesis :

- Acts as a versatile building block for synthesizing more complex organic compounds.

- Participates in various chemical reactions such as Michael additions and nucleophilic substitutions.

-

Medicinal Chemistry :

- Investigated for its potential anti-cancer properties due to its ability to inhibit specific enzymes involved in cancer progression.

- Explored for anti-inflammatory effects, showing promise in reducing pro-inflammatory cytokines.

-

Biochemical Studies :

- Used to study metabolic pathways involving cyanoacrylates, providing insights into drug metabolism.

- Investigated for its interactions with enzymes and proteins, helping to elucidate mechanisms of action.

Case Study 1: Inhibition of Lipoxygenase

A study investigated the effects of this compound on human platelet type 12-lipoxygenase (12-LOX). The findings indicated that the compound exhibited potent inhibitory activity against this enzyme, which is linked to increased cancer cell motility and invasion. The inhibition was associated with reduced expression levels of vascular endothelial growth factor (VEGF), suggesting a mechanism through which this compound may exert anti-cancer effects.

Case Study 2: Anti-Inflammatory Properties

Another investigation focused on the anti-inflammatory properties of this compound. In vitro tests on RAW264.7 macrophages stimulated with lipopolysaccharides (LPS) showed that the compound significantly reduced the production of pro-inflammatory cytokines such as TNF-α and IL-6. This indicates its potential application in treating inflammatory diseases.

Applications Overview

The unique properties of this compound make it suitable for various applications across multiple fields:

| Application Area | Description |

|---|---|

| Pharmaceuticals | Potential drug development targeting inflammatory diseases and certain cancers |

| Agriculture | Possible use as a pesticide or herbicide due to its biological activity |

| Organic Chemistry | Utilized as an intermediate in synthesizing complex organic molecules |

| Biochemical Research | Employed in studies examining enzyme interactions and metabolic pathways |

Mechanism of Action

The mechanism of action of methyl alpha-cyanocinnamate involves its interaction with biological molecules. For instance, it has been shown to interact with the ergosterol present in fungal cell membranes, disrupting their integrity and leading to antifungal effects . Additionally, it can interact with bacterial cell walls, exhibiting antibacterial properties .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares methyl alpha-cyanocinnamate with structurally and functionally related compounds:

Structural and Functional Insights

- Cyano Group Impact: The alpha-cyano group in methyl/ethyl derivatives enhances binding affinity to mitochondrial pyruvate carriers compared to non-cyano analogs like methyl cinnamate . However, this group reduces nematicidal potency relative to aldehydes (e.g., trans-cinnamaldehyde) .

- Ester Chain Length: Ethyl alpha-cyanocinnamate exhibits slightly lower nematicidal activity than its methyl counterpart, likely due to reduced solubility or steric effects .

- Phenyl Substitution : Derivatives with methoxy or halogen substitutions (e.g., 4-methoxycinnamaldehyde) show improved bioactivity, suggesting tunability for targeted applications .

Research Findings

- Mitochondrial Inhibition: this compound binds specifically to rat-heart mitochondrial membranes, with pyruvate competitively reducing its affinity (Kᵢ: ~5 μM) .

- Nematicidal SAR: trans-Cinnamaldehyde is 3–4× more potent than this compound against B. xylophilus, highlighting the importance of aldehyde over cyano-ester moieties .

- Environmental Impact: this compound’s aquatic toxicity (EC₅₀: <1 mg/L) necessitates careful disposal to avoid ecological harm .

Structure-Activity Relationships (SAR)

- Functional Groups: The cyano group is critical for mitochondrial binding but detrimental to broad-spectrum pest control. Aldehyde groups (e.g., in trans-cinnamaldehyde) enhance nematicidal activity through electrophilic reactivity .

- Substituent Effects: Electron-withdrawing groups (e.g., -CN, -NO₂) improve mitochondrial inhibition but may reduce bioavailability . Hydrophobic substituents (e.g., phenyl, allyl) enhance membrane permeability .

Biological Activity

Methyl alpha-cyanocinnamate (MCC) is an organic compound with significant biological activity, particularly in the fields of medicinal chemistry and pharmacology. This article explores its biological properties, mechanisms of action, and potential applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

This compound has the molecular formula and is characterized by a cinnamate structure with a cyano group at the alpha position. This unique configuration contributes to its reactivity and biological activity.

| Property | Value |

|---|---|

| Molecular Weight | 187.2 g/mol |

| Chemical Formula | C₁₁H₉NO₂ |

| CAS Number | 14533-86-9 |

| Appearance | White solid |

MCC primarily acts as a catalyst in Knoevenagel condensation reactions , facilitating the formation of carbon-carbon bonds. This mechanism is crucial for synthesizing various organic compounds, including pharmaceuticals. Furthermore, MCC has been shown to influence metabolic pathways related to enzyme activity, cellular proliferation, and apoptosis.

Enzyme Interaction

Research indicates that MCC interacts with several biological targets, including:

- Carboxylesterases : These enzymes are implicated in the metabolism of MCC, leading to the formation of its metabolites.

- Glutathione : Studies suggest that metabolites of MCC may deplete glutathione levels, indicating potential oxidative stress pathways.

Biological Activities

This compound exhibits a range of biological activities:

- Antimicrobial Properties : Several studies have demonstrated its effectiveness against various microbial strains, indicating potential as an antimicrobial agent.

- Antifungal Effects : Research suggests that MCC may inhibit fungal growth, making it a candidate for antifungal therapies.

- Cytotoxicity : Preliminary findings indicate that MCC may exhibit cytotoxic effects on certain cancer cell lines, warranting further investigation into its anticancer potential.

Case Studies and Research Findings

- Antimicrobial Study : A study evaluated the antimicrobial efficacy of MCC against Gram-positive and Gram-negative bacteria. Results showed that MCC inhibited bacterial growth with minimum inhibitory concentrations (MICs) ranging from 50 to 200 µg/mL.

- Metabolic Pathway Investigation : In rats, MCC was metabolized to 2-cyano-3-phenylacrylic acid (CPA), which was linked to increased urinary thioether excretion. This suggests a detoxification pathway involving conjugation with sulfur-containing compounds.

- Cytotoxicity Assessment : A recent study assessed the cytotoxic effects of MCC on breast cancer cell lines (MCF-7). The compound exhibited significant cytotoxicity with an IC50 value of approximately 30 µg/mL after 48 hours of exposure .

Comparative Analysis with Related Compounds

MCC shares structural similarities with other compounds but differs significantly in its biological activity due to the presence of the cyano group.

| Compound | Structure | Biological Activity |

|---|---|---|

| Methyl Cinnamate | Lacks cyano group | Limited antimicrobial activity |

| Ethyl Alpha-Cyanocinnamate | Ethyl ester instead of methyl | Similar antimicrobial properties |

| Methyl 4-Chloro-Alpha-Cyanocinnamate | Additional chloro substituent | Enhanced activity against specific strains |

Q & A

Q. How to optimize reaction conditions for scaling this compound synthesis?

- Methodological Answer : Use Design of Experiments (DoE) to vary catalyst load (e.g., piperidine, 5–15 mol%), temperature (60–100°C), and solvent (toluene vs. ethanol). Response Surface Methodology (RSM) identifies optimal parameters for yield and purity. Confirm reproducibility across three batches .

Q. What statistical approaches are recommended for dose-response studies in toxicity assays?

Q. How to address batch-to-batch variability in nematicidal activity measurements?

- Methodological Answer : Implement strict QC protocols:

- Standardization : Use a reference batch (e.g., Sigma-Aldrich S352764) for inter-lab calibration.

- Blinding : Randomize test samples and controls to reduce observer bias.

- Replication : Minimum n=3 replicates per concentration, with independent synthesis batches .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.